Gibberellin A6

Description

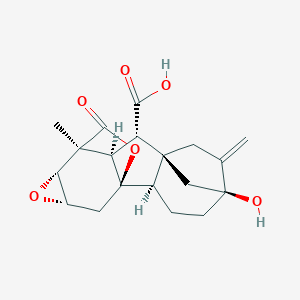

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-8-5-17-7-18(8,23)4-3-10(17)19-6-9-13(24-9)16(2,15(22)25-19)12(19)11(17)14(20)21/h9-13,23H,1,3-7H2,2H3,(H,20,21)/t9-,10+,11+,12+,13-,16-,17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBWKKYPKJHUKD-UQJCXHNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C(C45CC(=C)C(C4)(CCC5C3(CC6C1O6)OC2=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H]3[C@@H]([C@@]45CC(=C)[C@@](C4)(CC[C@H]5[C@@]3(C[C@H]6[C@@H]1O6)OC2=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19147-78-5 | |

| Record name | Gibberellin A6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19147-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Gibberellin A6: The Epoxide Bridge – Discovery, Chemistry, and Biological Significance

[1][2]

Executive Summary

Gibberellin A6 (GA6) represents a pivotal moment in plant hormone research, marking the transition from the study of fungal metabolites to the isolation of endogenous regulators in higher plants. Discovered in the early 1960s by the MacMillan group from Phaseolus multiflorus (runner bean), GA6 is chemically distinct due to its 2,3-epoxide structure.[1][2] This whitepaper analyzes the historical isolation of GA6, its unique chemical architecture relative to the bioactive GA1/GA3, and its position within the diterpenoid biosynthetic landscape.

Historical Genesis: The Shift to Higher Plants

By the late 1950s, the "Gibberellin" phenomenon was well-established, but primarily defined by the fungal products of Gibberella fujikuroi (specifically GA1, GA2, and GA3).[1][2] The critical scientific question of the era was whether these potent growth factors were fungal idiosyncrasies or ubiquitous plant regulators.

The breakthrough came from two competing yet collaborative groups: the University of Tokyo (Takahashi et al.) and the University of Bristol/ICI (MacMillan et al.). While the Japanese group focused on fungal strains, MacMillan’s team turned their attention to Phaseolus multiflorus (runner bean), a rich source of biological activity.[2]

In 1961 , MacMillan, Seaton, and Suter published the isolation of three new gibberellins from bean seeds: GA5, GA6, and GA8 .[1] This was a landmark event, confirming that higher plants possessed a complex "gibberellinome" distinct from the fungus. GA6 was assigned its number based on the chronological order of isolation, following the fungal GA4.

The Discovery Engine: Isolation Protocol (1961)

The isolation of GA6 was a feat of classical natural products chemistry, relying on bulk extraction and partition chromatography before the advent of HPLC.

Source Material

-

Tissue: Immature seeds of Phaseolus multiflorus.

-

Rationale: Immature seeds were known to have the highest concentration of growth-promoting substances (up to 1000x higher than vegetative tissue).[2]

Historical Isolation Workflow

The following protocol reconstructs the methodology used by MacMillan’s group, emphasizing the separation of the "acidic fraction" which contains the GAs.

Table 1: Historical vs. Modern Isolation Metrics

| Parameter | Historical Method (c. 1961) | Modern Method (Current) |

| Primary Extraction | Ethanol/Methanol maceration | Methanol/Water + Antioxidants (BHT) |

| Purification | Solvent Partitioning (EtOAc/NaHCO3) | Solid Phase Extraction (SPE - C18/MAX) |

| Separation | Counter-current distribution / Charcoal-Celite | HPLC / UPLC |

| Detection | Bioassay (Dwarf Pea / Maize) | LC-MS/MS (MRM mode) |

| Structure ID | IR, degradation studies, low-res MS | NMR (2D-COSY, HSQC), High-res MS |

Visualization: The MacMillan Isolation Logic

The following diagram illustrates the logical flow used to separate GA6 from its congeners (GA5 and GA8).

Figure 1: Reconstruction of the isolation logic used by MacMillan et al. (1961) to distinguish GA6 from the dominant GA5 and GA8 fractions.[2]

Chemical Architecture and Biosynthesis

GA6 is chemically defined as 2,3-epoxy-gibberellin .[1][2] Its discovery was crucial because it linked the unsaturated GAs (like GA5) to oxygenated forms.[2]

Structural Analysis[1]

-

Formula:

-

Systematic Name: ent-2

,3 -

Key Features:

-

C19 Skeleton: Like the bioactive GA1/GA3/GA4, it has lost the C-20 carbon (lactone bridge formation).[2]

-

Epoxide Ring: The distinguishing feature is the oxygen bridge between Carbon-2 and Carbon-3.[1][2]

-

Relationship to GA5: GA5 possesses a double bond (

) at the same position.[2] GA6 is the epoxide of GA5.

-

Biosynthetic Pathway Position

GA6 is not a primary bioactive hormone like GA1. Instead, it represents a branch point or a metabolic product of GA5. In the Phaseolus system, the pathway flows from GA20 to GA5, and then GA5 can be epoxidized to GA6.

Figure 2: Biosynthetic relationship showing GA6 as the epoxide metabolite of GA5 within the Phaseolus pathway.[2]

Scientific Integrity: Mechanistic Insights

Biological Activity

While GA6 is bioactive in specific bioassays (e.g., dwarf maize), its potency is generally lower than that of GA3.[1][2][3]

-

Mechanism: The epoxide ring is chemically reactive. In biological systems, it is hypothesized that GA6 may act as a "slow-release" precursor or a specific signaling variant.[1][2] The epoxide can open to form diols, potentially leading to deactivation or conversion to other polar metabolites.

-

Significance: The discovery of GA6 proved that plants possess the enzymatic machinery to perform complex oxidations (epoxidations) on the gibberellin skeleton, a feature that was not evident from the early fungal studies.

References

-

MacMillan, J., Seaton, J. C., & Suter, P. J. (1961). Isolation and structures of gibberellin A6 and gibberellin A8.[1][2] Tetrahedron, 18(3), 349-355.[1][2] Link

-

MacMillan, J., & Takahashi, N. (1968). Proposed procedure for the allocation of trivial names to the gibberellins. Nature, 217, 170-171.[1][2] Link[1][2]

-

Sponsel, V. M., & Hedden, P. (2010). Gibberellin Biosynthesis and Inactivation.[1][2] Plant Hormones, 63-94.[1][2] Link

-

Takahashi, N., et al. (1955). Isolation of Gibberellins from Fungus.[2] Bulletin of the Agricultural Chemical Society of Japan. Link

A Comprehensive Technical Guide to Gibberellin A6: Structure, Properties, and Biological Function

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellin A6 (GA6) is a member of the large and diverse family of gibberellin plant hormones, which are critical regulators of plant growth and development. As a C19-gibberellin, GA6 is characterized by a complex tetracyclic diterpenoid structure derived from the ent-gibberellane skeleton.[1][2][3] This guide provides an in-depth technical overview of Gibberellin A6, beginning with its precise chemical structure and physicochemical properties. We will explore its biosynthetic pathway, which spans multiple cellular compartments, and delve into its physiological roles, including the molecular mechanism of action involving the GID1 receptor and degradation of DELLA repressor proteins. Furthermore, this document outlines established methodologies for the extraction, purification, and analytical quantification of GA6, offering a valuable resource for researchers investigating phytohormone function and its potential applications.

Section 1: Chemical Identity and Structure of Gibberellin A6

Gibberellin A6 is a naturally occurring C19-gibberellin first identified in Phaseolus coccineus.[1] Its structure is distinguished from other gibberellins, such as Gibberellin A1, by the presence of an epoxide group across the C-2 and C-3 positions of the A-ring.[1] This modification, along with other key functional groups, dictates its biological activity and interaction with cellular machinery.

| Identifier | Value |

| Systematic Name | (1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid[1] |

| Synonyms | GA6, ent-2alpha,3alpha-epoxy-13-hydroxy-20-norgibberell-16-en-19-oic acid 19,10-lactone[1] |

| CAS Number | 19147-78-5[1] |

| Molecular Formula | C19H22O6[1][4] |

| Molecular Weight | 346.4 g/mol [1] |

The core structure is a tetracyclic diterpenoid based on the ent-gibberellane ring system, which consists of four rings labeled A, B, C, and D.[5] Being a C19-gibberellin, it has lost the 20th carbon atom and possesses a characteristic five-member lactone bridge linking carbons 4 and 10.[1][3]

Caption: Simplified 2D representation of the Gibberellin A6 core rings and key functional groups.

Section 2: Physicochemical Properties

The physicochemical properties of a molecule are fundamental to understanding its solubility, stability, and transport within biological systems. The following table summarizes the key computed properties for Gibberellin A6.

| Property | Value | Source |

| Molecular Weight | 346.4 g/mol | PubChem[1] |

| XLogP3 | 0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 346.14163842 Da | PubChem[1] |

| Topological Polar Surface Area | 96.4 Ų | PubChem[1] |

| Heavy Atom Count | 25 | PubChem[1] |

| Complexity | 776 | PubChem[1] |

Section 3: Biosynthesis and Metabolism

Gibberellins are synthesized through the terpenoid pathway, a complex process that involves enzymes in three distinct subcellular compartments: the plastid, the endoplasmic reticulum, and the cytosol.[5][6] This compartmentalization allows for tight regulation of the metabolic flux.

-

Stage 1 (Plastid): The pathway begins with acetyl-CoA, which is converted via the mevalonic acid pathway to isopentenyl pyrophosphate (IPP), a five-carbon building block.[5][7] IPP is then used to synthesize the 20-carbon diterpenoid precursor, ent-kaurene.[5]

-

Stage 2 (Endoplasmic Reticulum): ent-Kaurene is transported to the endoplasmic reticulum, where it is sequentially oxidized by cytochrome P450 monooxygenases to form GA12.[2][5] GA12 is the first gibberellin in the pathway and serves as a common precursor for all other GAs.

-

Stage 3 (Cytosol): In the cytoplasm, GA12 is converted into the vast array of different gibberellins, including GA6, through the action of 2-oxoglutarate-dependent dioxygenases.[2][5] These final steps involve hydroxylations and other modifications that determine the specific identity and biological activity of the resulting gibberellin.

Caption: Compartmentalized biosynthesis pathway of gibberellins in a plant cell.

Section 4: Physiological Roles and Mechanism of Action

Gibberellins are pleiotropic hormones that regulate a wide array of developmental processes throughout the plant life cycle.[8][9] Key functions include promoting stem elongation, stimulating seed germination, breaking bud dormancy, and influencing flowering and fruit development.[8][10]

-

Stem Elongation: GAs dramatically stimulate the elongation of internodes in stems.[9] This is achieved by promoting both cell elongation and cell division.[2][11] At the molecular level, GAs induce the expression of genes encoding cell wall-modifying proteins like expansins and xyloglucan endotransglycosylases (XETs), which increase cell wall extensibility.[11]

-

Seed Germination: During germination, the embryo releases GAs, which diffuse to the aleurone layer surrounding the starchy endosperm. Here, GAs induce the synthesis and secretion of hydrolytic enzymes, most notably α-amylase, which breaks down stored starch into sugars.[8][12] These sugars provide the necessary energy and carbon skeletons to fuel the growth of the embryonic seedling.[12]

The molecular mechanism of GA action is a classic example of derepression signaling. In the absence of GA, plant growth is actively restrained by a family of transcriptional regulators known as DELLA proteins.

-

GA Perception: Bioactive GA enters the cell and binds to its soluble nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[9]

-

Complex Formation: The GA-GID1 complex undergoes a conformational change that enables it to bind to DELLA proteins.[9]

-

DELLA Degradation: This new GA-GID1-DELLA complex is recognized by an SCF E3 ubiquitin ligase complex, which tags the DELLA protein for destruction by the 26S proteasome.[9][10]

-

Gene Expression: With the DELLA repressor removed, transcription factors are free to bind to the promoters of GA-responsive genes, initiating their transcription and leading to a physiological response.[9][10]

Caption: The Gibberellin signaling pathway, a model of derepression.

Section 5: Methodologies for Analysis

Accurate quantification of endogenous GA6 levels is critical for understanding its physiological roles. A typical workflow involves extraction from a complex plant matrix, followed by purification and analysis using chromatographic techniques.

Step 1: Extraction The initial step involves liberating the gibberellins from the plant tissue. Methanol is a commonly used solvent for this purpose due to its polarity, which allows for efficient extraction of these diterpenoid acids.[5] The plant material is typically homogenized in cold methanol to minimize enzymatic degradation.

Step 2: Purification and Cleanup Plant extracts contain a multitude of compounds that can interfere with analysis. Solid Phase Extraction (SPE) is a robust and widely adopted technique for sample cleanup and pre-concentration.[13] A reverse-phase C18 cartridge is frequently employed; the nonpolar C18 stationary phase retains the relatively nonpolar gibberellins while allowing more polar, interfering compounds to be washed away.[13]

Step 3: Detection and Quantification Several advanced chromatographic methods are available for the final analysis of gibberellins.

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV detector, is a powerful tool for separating and quantifying different gibberellins.[13][14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for phytohormone analysis. It combines the superior separation power of LC with the high sensitivity and specificity of mass spectrometry, allowing for definitive identification and precise quantification of GAs even at very low concentrations.[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): An alternative technique that requires derivatization of the gibberellins to make them volatile. While highly sensitive, the extra sample preparation step can be a drawback.[13]

Caption: General workflow for the extraction and analysis of Gibberellin A6 from plant tissues.

Conclusion

Gibberellin A6, a distinct C19-gibberellin, is an integral component of the hormonal network governing plant life. Its unique chemical structure, featuring an epoxide on the A-ring, is a result of a highly regulated, multi-compartmental biosynthetic pathway. Through a sophisticated signaling mechanism involving the degradation of DELLA repressors, GA6 plays a vital role in critical processes such as stem growth and seed germination. The analytical methodologies detailed herein provide the necessary tools for researchers to further elucidate its precise functions and interactions within the complex web of plant development. Continued investigation into the properties and activities of GA6 and its relatives will undoubtedly deepen our understanding of plant biology and may offer new avenues for agricultural innovation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12310161, Gibberellin A6. Available at: [Link]

- Nanjing Weibai Rui Biotechnology Co., Ltd. (2020). Gibberellin detection extraction and synthesis.

-

Wikipedia (2024). Gibberellic acid. Available at: [Link]

-

Biology Discussion (n.d.). Gibberellins: Biosynthesis and Methods | Plant Hormones. Available at: [Link]

-

YouTube (2021). Gibberellin biosynthesis pathway. Available at: [Link]

-

YouTube (2022). Gibberellin hormone biosynthesis and gibberellin function. Available at: [Link]

-

YouTube (2024). Gibberellin (GA): Discovery, Structure and Biosynthesis. Available at: [Link]

-

BYJU'S (2020). Gibberellins. Available at: [Link]

-

J-GLOBAL (n.d.). Gibberellin A6 | Chemical Substance Information. Available at: [Link]

-

Wikipedia (2024). Gibberellin. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522636, Gibberellin. Available at: [Link]

-

YouTube (2025). Plant Physiology: L15: Gibberellins–Regulators of Plant Height. Available at: [Link]

-

SlideShare (n.d.). Unit 5.1 Gibberellins: Discovery, Biosynthesis and Physiological role. Available at: [Link]

-

Scientific Research Publishing (2015). Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification. Available at: [Link]

-

PubMed Central (PMC) (2021). Plant Development and Crop Yield: The Role of Gibberellins. Available at: [Link]

-

PubMed (2007). Quantitative determination of gibberellins by high performance liquid chromatography from various gibberellins producing Fusarium strains. Available at: [Link]

Sources

- 1. Gibberellin A6 | C19H22O6 | CID 12310161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Gibberellin - Wikipedia [en.wikipedia.org]

- 4. Gibberellin A6 | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. Gibberellin detection extraction and synthesis-南京维百瑞生物科技有限公司 [webiolotech.com]

- 6. m.youtube.com [m.youtube.com]

- 7. biologydiscussion.com [biologydiscussion.com]

- 8. plantcelltechnology.com [plantcelltechnology.com]

- 9. byjus.com [byjus.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Plant Development and Crop Yield: The Role of Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]

- 14. Quantitative determination of gibberellins by high performance liquid chromatography from various gibberellins producing Fusarium strains - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Role of Gibberellin A6 in Seed Germination: Metabolic Context and Structural Dynamics

Executive Summary: The Structural and Functional Identity of GA6

While Gibberellin A3 (GA3) and A4 (GA4) dominate the literature as the primary bioactive hormones in higher plants, Gibberellin A6 (GA6) occupies a critical, albeit distinct, niche in the gibberellin metabolic landscape. It is a C19-gibberellin characterized by a 2,3-double bond, structurally defined as 2,3-dehydro-GA20 .

For researchers and drug development professionals, GA6 is significant for three reasons:

-

Biosynthetic Pivot: In the fungal pathogen Gibberella fujikuroi (the industrial source of GA3), GA6 is the immediate olefinic precursor to GA3. Understanding its conversion is central to optimizing fermentation yields.

-

Receptor Affinity Probe: GA6 serves as a vital structural probe for the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor. Its unsaturated A-ring allows scientists to map the steric requirements for receptor pocket binding compared to the saturated GA20 or hydroxylated GA1.

-

Bioactivity Nuance: While possessing intrinsic bioactivity in stimulating α-amylase secretion (the engine of germination), GA6 is significantly less potent than GA1 or GA3 in higher plants.[1] Its presence often signals a specific metabolic flux rather than a primary signaling event.

Critical Distinction: Do not confuse the hormone Gibberellin A6 (GA6) with the protein AtGASA6 (Gibberellic Acid-Stimulated Arabidopsis 6). AtGASA6 is a cell-wall-localized protein downstream of GA signaling that regulates cell elongation; GA6 is the diterpenoid ligand itself.

Metabolic Positioning: Fungal vs. Plant Pathways[2][3]

The physiological relevance of GA6 is entirely context-dependent. It acts as a transient intermediate in fungi but serves as a minor bioactive congener in plants.

The Fungal Route (Industrial Relevance)

In Gibberella fujikuroi, GA6 is an obligatory intermediate in the synthesis of GA3. The P450 monooxygenases drive a desaturation-epoxidation sequence that is rare in higher plants.

-

Sequence: GA20

GA5 -

Mechanism: The enzyme P450-3 (GA3ox) performs a desaturation at C-2,3 to form GA5, followed by further oxidation to GA6, and finally epoxidation to GA3.

The Plant Route (Physiological Relevance)

In higher plants (e.g., Arabidopsis, Oryza), the dominant pathway bypasses GA6.

-

Sequence: GA20

GA1 (via 3 -

Implication: The detection of GA6 in plant tissues often suggests either fungal infection or minor side-reactions of GA biosynthetic enzymes. However, when applied exogenously, GA6 can induce germination by binding GID1, though with lower affinity than GA4.

Visualization of Metabolic Divergence

Figure 1: Divergence of GA20 metabolism. Note GA6's role as a direct precursor to GA3 in fungi, contrasted with the GA1 route in plants.

Physiological Mechanism in Germination[4][5]

Seed germination relies on the GA-mediated degradation of DELLA proteins (repressors). The efficacy of GA6 in this process is defined by its Structure-Activity Relationship (SAR).

The GID1-GA6 Interaction

The soluble receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1) acts as an enzyme-like pocket that closes upon ligand binding.

-

Binding Affinity: GA6 binds GID1, but the lack of a 3

-hydroxyl group (present in GA1/GA4) and the presence of the 2,3-double bond alters the hydrogen bonding network within the pocket. -

Result: GA6 is less efficient at inducing the conformational change required to recruit the F-box protein SLY1/GID2. Consequently, DELLA degradation is slower compared to GA1/GA3 induction.

The Alpha-Amylase Induction (Barley Aleurone Model)

The "Gold Standard" for measuring GA bioactivity is the induction of

-

Observation: GA6 induces

-amylase, but dose-response curves typically show it requires 10-100x higher concentrations than GA3 to achieve -

Interpretation: GA6 is a "partial agonist" or a low-affinity ligand. In drug development, GA6 analogs are studied to create growth regulators that have mild or sustained effects without the "overdose" phenotype of GA3 (spindly growth).

Experimental Protocols: Isolation and Bioassay

To study GA6, one must distinguish it from its structural neighbors (GA5, GA20). The following protocols ensure rigorous validation.

Protocol A: Extraction and LC-MS/MS Quantitation

Objective: Isolate GA6 from plant or fungal tissue without thermal isomerization.

-

Lyophilization: Freeze-dry tissue (e.g., germinating seeds) immediately to stop enzymatic conversion.

-

Extraction: Homogenize in 80% Methanol (MeOH) with 1% Acetic Acid.

-

Why: Acidic conditions prevent ionization of the carboxyl group, improving organic solubility.

-

-

Internal Standard: Spike with Deuterated GA6 (

-GA6) prior to purification.-

Critical: Do not use GA3 internal standards as they behave differently during chromatography.

-

-

SPE Purification: Pass supernatant through an Oasis HLB or C18 cartridge. Wash with 5% MeOH; Elute with 80% MeOH.

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: Formic Acid (0.1%) in Water (A) vs. Acetonitrile (B).

-

MRM Transition (Negative Mode): Monitor parent ion

329.1 (GA6)

-

Protocol B: Barley Aleurone Bioassay for GA6 Activity

Objective: Quantify the physiological potency of GA6 relative to GA3.

-

Seed Preparation: De-embryonate barley seeds (Hordeum vulgare cv. Himalaya).

-

Imbibition: Incubate half-seeds in sterile water for 3 days at 25°C to deplete endogenous GAs.

-

Treatment: Transfer layers to incubation buffer (20 mM CaCl

, 1 µM chloramphenicol) containing graded doses of GA6 (-

Control: Include a GA3 standard curve (

to

-

-

Enzyme Assay: After 24h, assay the supernatant for

-amylase activity using a starch-iodine method. -

Data Output: Plot OD

vs. Log[Concentration]. The shift in

Workflow Visualization

Figure 2: Workflow for the comparative Barley Aleurone Bioassay to determine GA6 potency.

Comparative Data: GA6 vs. Major GAs

The following table summarizes the structural and functional differences essential for researchers selecting a GA for study.

| Feature | Gibberellin A6 (GA6) | Gibberellin A3 (GA3) | Gibberellin A4 (GA4) |

| Structure | C19, 2,3-double bond | C19, 3-OH, 1,2-double bond | C19, 3-OH, Saturated A-ring |

| Primary Source | G. fujikuroi (Intermediate) | G. fujikuroi (End Product) | Higher Plants (Active) |

| Germination Potency | Moderate (10-100x less than GA3) | High (Standard) | Very High (Arabidopsis) |

| Stability | Low (Epoxidation prone) | Moderate | High |

| Receptor | GID1 (Low Affinity) | GID1 (High Affinity) | GID1 (High Affinity) |

References

-

Hedden, P. (2020).[3] The Current Status of Research on Gibberellin Biosynthesis. Plant Physiology. Link

-

Tudzynski, B. (2005).[4] Gibberellin biosynthesis in fungi: genes, enzymes, evolution, and impact on biotechnology.[4][5] Applied Microbiology and Biotechnology. Link

-

Yamaguchi, S. (2008).[6] Gibberellin Metabolism and its Regulation.[4][7][8][5][6][9][10][11] Annual Review of Plant Biology. Link

-

Ueguchi-Tanaka, M., et al. (2005). Gibberellin Insensitive Dwarf1 encodes a soluble receptor for gibberellin. Nature. Link

-

Jones, R.L. & Jacobsen, J.V. (1991). Regulation of Synthesis and Transport of Secreted Proteins in Cereal Aleurone. International Review of Cytology. Link

Sources

- 1. Gibberellin structure and function: biological activity and competitive inhibition of gibberellin 2- and 3-oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Sensitivity of Barley Aleurone Tissue to Gibberellin Is Heterogeneous and May Be Spatially Determined - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioprocess of Gibberellic Acid by Fusarium fujikuroi: The Challenge of Regulation, Raw Materials, and Product Yields | MDPI [mdpi.com]

- 5. Frontiers | The Gibberellin Producer Fusarium fujikuroi: Methods and Technologies in the Current Toolkit [frontiersin.org]

- 6. Frontiers | Regulation of Seed Germination and Abiotic Stresses by Gibberellins and Abscisic Acid [frontiersin.org]

- 7. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]

- 8. seedbiology.de [seedbiology.de]

- 9. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of gibberellins in Gibberella fujikuroi: biomolecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Whitepaper: Gibberellin A6 (GA6) Mechanism of Action in Stem Elongation

This guide is structured as a high-level technical whitepaper designed for researchers investigating gibberellin signaling kinetics and structure-activity relationships (SAR).

Executive Summary

Gibberellin A6 (GA6) is a C19-gibberellin characterized by a 2,3-epoxide ring. While often overshadowed by the highly potent GA1, GA3, and GA4, GA6 serves as a critical intermediate in the fungal biosynthetic pathway (Gibberella fujikuroi) and exhibits distinct biological activity in specific plant bioassays.

This guide delineates the mechanism of action of GA6, positioning it not merely as a biosynthetic precursor but as a bioactive ligand capable of engaging the GID1 receptor. We explore its structural affinity, its role in the degradation of DELLA proteins, and provide a self-validating protocol for quantifying its potency relative to GA3 using the Tan-ginbozu dwarf rice system.

Structural Biochemistry & Biosynthetic Context

Chemical Identity

Unlike the canonical bioactive GA1 (which possesses a 3

-

Formula: C

H -

Key Feature: The 2,3-epoxide ring confers unique steric properties that influence its fit within the GID1 binding pocket.

Biosynthetic Pathway (Fungal Context)

In Gibberella fujikuroi, GA6 is a pivotal intermediate in the production of GA3. The pathway involves the desaturation of GA20 to GA5, followed by epoxidation to GA6, and finally rearrangement to GA3.

Figure 1: Biosynthetic position of GA6. Note its role as the epoxide bridge between GA5 and the highly active GA3 in fungal metabolism.

Mechanism of Action: The GID1-DELLA Module

The biological activity of GA6 in stem elongation is mediated through the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor system.[1] Although GA6 is less potent than GA3, it retains the structural capacity to trigger this pathway.

Receptor Binding Kinetics

-

Ligand Perception: GA6 enters the soluble GID1 receptor pocket.

-

Lid Closure: The binding event induces a conformational change where the N-terminal "lid" of GID1 closes over the GA pocket.

-

Critical Insight: The 2,3-epoxide of GA6 is bulkier than the simple double bond of GA5 but lacks the precise hydrogen-bonding capability of the 3

-OH in GA1. This results in a lower affinity binding constant (

-

-

DELLA Recruitment: The GA6-GID1 complex creates a hydrophobic surface that recruits DELLA proteins (e.g., SLR1 in rice, RGA in Arabidopsis).

Proteasomal Degradation

Once the GA6-GID1-DELLA ternary complex is formed:

-

SCF Complex Recruitment: The complex is recognized by the F-box protein SLY1 (or GID2 in rice), which is part of the SCF E3 ubiquitin ligase complex.[1]

-

Ubiquitination: The DELLA protein is polyubiquitinated.

-

Degradation: The 26S proteasome degrades the DELLA repressor.

-

Gene Activation: Transcription factors (PIFs) are released, activating downstream genes (e.g., XET, Expansins) that promote cell wall loosening and stem elongation.

Figure 2: Signal transduction pathway. GA6 binding triggers the destruction of DELLA repressors, releasing the brakes on stem elongation.

Experimental Validation: The Dwarf Rice Bioassay

To validate GA6 activity and compare it against GA3, the Tan-ginbozu Dwarf Rice Assay is the gold standard. This mutant is GA-deficient (lacking ent-kaurene oxidase) but retains the GID1 receptor machinery, making it highly sensitive to exogenous GAs.

Protocol: Micro-Drop Method

Objective: Quantify stem elongation response to GA6 vs. GA3.

Reagents:

-

Rice seeds: Oryza sativa L. cv.[2] 'Tan-ginbozu' (dx mutant).[2]

-

Uniconazole-P (S-3307): GA biosynthesis inhibitor (to eliminate endogenous background).

-

Solvent: 50% Acetone or Ethanol.

-

GA6 and GA3 standards (purity >90%).

Workflow:

-

Seed Preparation: Sterilize seeds (1% sodium hypochlorite, 15 min) and soak in water for 24h at 30°C.

-

Inhibitor Treatment: Germinate seeds in water containing 10 mg/L Uniconazole for 48h. This blocks any residual endogenous GA synthesis, ensuring growth is solely dependent on the applied treatment.

-

Planting: Transfer germinated seeds to 1% agar plates or hydroponic cups. Incubate at 30°C under continuous light (4000 lux).

-

Treatment (Day 3):

-

Select seedlings with uniform second leaf sheath emergence.

-

Apply 1.0 µL of GA solution directly to the coleoptile/leaf junction using a microsyringe.

-

Dose Range: 0.1, 1, 10, 100, 1000 ng/plant.

-

Controls: Solvent only (Negative), GA3 100 ng (Positive).

-

-

Measurement (Day 7): Measure the length of the second leaf sheath to the nearest 0.5 mm.

Expected Results & Data Interpretation

GA6 typically exhibits 10-50% of the potency of GA3 in this assay. The epoxide group renders it active, but the lack of the specific 1,2-ene-3

| Compound | Dose (ng/plant) | Mean Sheath Length (mm) | Relative Activity (%) |

| Control | 0 | 12.0 ± 1.5 | - |

| GA3 | 10 | 45.0 ± 2.1 | 100% (Reference) |

| GA3 | 100 | 85.5 ± 3.0 | - |

| GA6 | 10 | 18.5 ± 1.8 | ~20% |

| GA6 | 100 | 38.0 ± 2.5 | ~45% |

| GA6 | 1000 | 72.0 ± 3.2 | ~85% |

Interpretation:

-

If GA6 induces elongation significantly above control, it confirms GID1 binding capability.

-

The shift in the dose-response curve to the right (higher dose needed for same effect) quantifies the lower affinity (

) of the epoxide structure compared to GA3.

References

-

Gibberellin Biosynthesis and Metabolism Source: Hedden, P., & Thomas, S. G. (2012). Biochemical Journal. Context: Defines the conversion of GA5 to GA6 and subsequently to GA3 in fungal systems. URL:[Link]

-

The Gibberellin Receptor GID1 Source: Ueguchi-Tanaka, M., et al. (2005).[3] Nature. Context: The foundational paper identifying GID1 and establishing the soluble receptor mechanism. URL:[Link]

-

Structure-Activity Relationships of Gibberellins Source: Hoad, G. V., et al. (1982). Phytochemistry. Context: Detailed analysis of how ring modifications (like the 2,3-epoxide in GA6) affect biological potency. URL:[Link]

-

Application Notes for Gibberellin Bioassay Using Dwarf Rice Source: BenchChem Technical Support / JIRCAS. Context: Standardized protocols for the micro-drop method using Tan-ginbozu mutants. URL:[Link]

Sources

The function of Gibberellin A6 in flower and fruit development

The Function of Gibberellin A6 in Flower and Fruit Development: A Technical Guide

Part 1: Core Directive

This guide deviates from standard hormone overviews by focusing on the structural-functional specificity of Gibberellin A6 (GA6). While GA1, GA3, and GA4 are the canonical regulators of vegetative elongation, GA6 (along with its precursor GA5) occupies a distinct physiological niche: it acts as a stable, long-distance signal for floral evocation and a regulator of reproductive competence. This guide synthesizes the mechanisms of GA6 stability, its transport during the floral transition, and its role in fruit set.

Part 2: Scientific Integrity & Logic

Introduction: The "Florigenic" Gibberellin

In the classical model of gibberellin signaling, bioactivity is defined by the presence of a hydroxyl group at C-3 (e.g., GA1, GA4). However, GA6, a 2,3-dehydrogibberellin , challenges this paradigm. In Long-Day (LD) grasses like Lolium temulentum, GA6 and its immediate precursor GA5 function as "florigenic" GAs.[1][2]

The Causality of Specificity: Why does the plant use GA6 for flowering and GA1 for elongation?

-

Structural Immunity: The double bond between C-2 and C-3 in GA6 renders it resistant to GA 2-oxidase (GA2ox) , the primary catabolic enzyme that inactivates GA1 and GA4.

-

Signal Fidelity: This resistance allows GA6 to be synthesized in the leaves upon photoperiodic induction and transported to the shoot apical meristem (SAM) without degradation. GA1, being susceptible to GA2ox, is degraded before it can act as a long-range messenger for floral transition.

Biosynthesis and Metabolic Pathway

GA6 is not part of the primary early-13-hydroxylation pathway leading to GA1. Instead, it represents a specialized branch point from GA20 .

-

Canonical Pathway: GA20

GA1 (Vegetative Growth) -

Florigenic Branch: GA20

GA5

Note: The enzyme GA3ox typically hydroxylates C-3. However, specific isoforms or conditions favor the desaturation reaction (removing hydrogens) to form the C-2,3 double bond of GA5, which is further oxidized to GA6.

Mechanism of Action in Floral Transition

The transition from vegetative to reproductive growth requires a precise signal integration at the Shoot Apical Meristem (SAM).

The "LD Signal" Workflow:

-

Induction: Long-Day photoperiods trigger the upregulation of GA20ox in the leaves.

-

Synthesis: GA20 is converted to GA5 and GA6 in the leaf vasculature.

-

Transport: Unlike GA1, which is locally metabolized, GA5/GA6 are loaded into the phloem.

-

Evocation: They travel to the SAM. Because they are refractory to the high levels of GA2ox present in the sub-apical tissue, they penetrate the meristematic zone.

-

Activation: At the SAM, GA6 binds to the GID1 receptor (likely GID1b or c isoforms with broader affinity), triggering DELLA degradation and upregulating floral identity genes (e.g., LFY, SOC1).

Role in Fruit and Pollen Development

While its role in flowering is systemic, GA6's role in fruit is localized.

-

Pollen Development: GA6 is detected in anthers and is crucial for tapetum development. GA deficiency leads to tapetal hypertrophy and pollen abortion.

-

Fruit Set: In species like Malus (Apple) and Pisum (Pea), GA6 accumulates in developing seeds. It acts synergistically with auxins to maintain sink strength, preventing fruitlet abscission during the "June drop."

Part 3: Visualization & Formatting

Visualization 1: The Florigenic GA Signaling Pathway

This diagram illustrates the bifurcation between vegetative (GA1) and reproductive (GA6) pathways and the critical "GA2ox Filter" that GA6 bypasses.

Caption: The "GA2ox Filter" mechanism. GA1 is degraded during transport, while structurally distinct GA5/GA6 bypass catabolism to trigger flowering at the apex.

Comparative Analysis: Vegetative vs. Florigenic GAs

| Feature | Canonical GAs (GA1, GA4) | Florigenic GAs (GA5, GA6) |

| Primary Function | Stem Elongation, Germination | Floral Evocation, Fruit Set |

| Chemical Structure | 3 | 2,3-double bond (C=C) |

| GA 2-oxidase Sensitivity | High (Rapidly inactivated) | Resistant (Stable signal) |

| Transport Range | Short (Cell-to-cell, local) | Long (Phloem mobile, Leaf to Apex) |

| Key Species Model | Arabidopsis, Oryza (Rice) | Lolium, Malus (Apple) |

Experimental Protocols

Protocol 1: Targeted Quantification of GA6 in Floral Tissue

Rationale: GA6 is present in low abundance (ng/g range) compared to GA1/GA4. Standard extraction often fails to separate GA5/GA6 from the matrix. This protocol uses Solid Phase Extraction (SPE) with specific pH control.

Materials:

-

Internal Standard: Deuterated GA6 (

H -

Extraction Solvent: 80% Methanol with 1% Formic Acid.

-

Cartridges: Mixed-mode Anion Exchange (MAX) SPE columns.

Workflow:

-

Lyophilization: Freeze-dry apical meristems or developing anthers immediately after harvest to stop enzymatic conversion.

-

Extraction: Homogenize 50 mg tissue in 1 mL solvent. Spike with 1 ng

H -

Equilibration: Incubate at 4°C for 2 hours with rotation.

-

Purification (Critical Step):

-

Load supernatant onto MAX cartridge.

-

Wash with NH

OH (to remove neutrals). -

Elute acidic GAs with 2% Formic Acid in Methanol.

-

-

Analysis: Inject into LC-MS/MS (Triple Quadrupole). Monitor transition m/z 345

239 (for GA6) vs. m/z 347

Protocol 2: Floral Induction Bioassay (Lolium Model)

Rationale: To verify the bioactivity of GA6 specifically for flowering, independent of stem elongation.

System: Lolium temulentum (or similar LD grass) grown in Short Days (SD - non-inductive).[3] Treatment:

-

Control: Solvent only (Ethanol/Tween surfactant).

-

Vegetative Check: GA3 (10

g). -

Experimental: GA6 (10

g).

Application: Apply 10

-

Day 0-14: Measure stem length daily.

-

Day 21: Dissect shoot apex.

-

Scoring:

-

Vegetative: Apex flat, leaf primordia only.

-

Reproductive: Apex elongation, spikelet primordia differentiation (Double Ridge Stage). Expected Result: GA3 treated plants will show rapid stem elongation but delayed or no flowering. GA6 treated plants will show minimal stem elongation but rapid transition to the Double Ridge Stage.

-

References

-

King, R. W., & Evans, L. T. (2003). Gibberellins and flowering of grasses and cereals: prizing open the lid of the "florigen" black box. Annual Review of Plant Biology. Link

-

King, R. W., et al. (2001). Synthesis of gibberellin GA6 and its role in flowering of Lolium temulentum. Phytochemistry. Link

-

Yamaguchi, S. (2008). Gibberellin metabolism and its regulation. Annual Review of Plant Biology. Link

-

Plackett, A. R. G., et al. (2012). Analysis of the Developmental Roles of the Arabidopsis Gibberellin 20-Oxidases Demonstrates That GA20ox1, -2, and -3 Are the Dominant Paralogs.[4] The Plant Cell. Link

-

MacMillan, J., et al. (1962). Plant hormones—II: Isolation and structures of gibberellin A6 and gibberellin A8. Tetrahedron. Link

Sources

Transcriptional Regulation by Gibberellins: A Technical Guide for Researchers

Distribution: For Researchers, Scientists, and Drug Development Professionals in Plant Biology and Agriculture.

Abstract

Gibberellins (GAs) are a critical class of diterpenoid phytohormones that orchestrate a wide array of developmental processes in plants, from seed germination and stem elongation to flowering and fruit development.[1][2] The intricate control of these processes at the molecular level is predominantly achieved through the precise regulation of gene expression. This technical guide provides an in-depth exploration of the transcriptional regulatory network governed by gibberellins. We will dissect the canonical signaling pathway, clarify the roles of various GA molecules with a specific address to Gibberellin A6 (GA6), and present detailed, field-proven methodologies for investigating these complex interactions. This document is designed to equip researchers with the foundational knowledge and practical protocols necessary to dissect GA-mediated transcriptional regulation in their experimental systems.

The Canonical Gibberellin Signaling Pathway: A Primer

The currently accepted model of gibberellin signaling operates on a derepression mechanism. In essence, GAs trigger growth and developmental processes by removing a constitutively present repressive brake on transcription. The central players in this pathway are the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptors, the DELLA proteins which act as transcriptional co-regulators, and a host of DNA-binding transcription factors.

Key Components of the GA Signaling Cascade

-

Gibberellins (GAs): A large family of over 130 identified tetracyclic diterpenoid acids, though only a few, such as GA1, GA3, GA4, and GA7, are considered biologically active.[3][4] These bioactive GAs are structurally characterized as C19-GAs. Many other GAs are precursors or inactive metabolites.[3]

-

GID1 Receptors: These are soluble nuclear proteins that act as the primary receptors for bioactive GAs.[5][6] The binding of a bioactive GA to GID1 induces a conformational change in the receptor, enabling it to interact with DELLA proteins.[6]

-

DELLA Proteins: These are nuclear-localized proteins that function as key repressors of GA-responsive genes.[2] They lack a DNA-binding domain themselves but interact with and inhibit the activity of various transcription factors.[7]

-

SCFSLY1/GID2 Complex: This is an E3 ubiquitin ligase complex that recognizes the GA-GID1-DELLA ternary complex.[8] Upon recognition, it polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.

-

Transcription Factors (TFs): A diverse group of DNA-binding proteins whose activity is modulated by DELLAs. Prominent examples include PHYTOCHROME INTERACTING FACTORS (PIFs) and INDETERMINATE DOMAIN (IDD) proteins.[7]

The Role of Gibberellin A6 (GA6)

Within the extensive family of gibberellins, Gibberellin A6 (GA6) is recognized, alongside GA5 and GA8, as an intermediate in the GA biosynthetic pathway. Specifically, it is a metabolite in the pathway leading to bioactive GAs but is not considered to be one of the primary biologically active forms that directly trigger the signaling cascade. Its role is therefore upstream of the core transcriptional regulatory events. The primary bioactive gibberellins that drive the interaction between GID1 and DELLA proteins are GA1, GA3, GA4, and GA7.[3] Consequently, when studying the direct transcriptional effects of gibberellins, it is these bioactive forms that are of principal interest.

Mechanism of Transcriptional Derepression

The signaling cascade is initiated when bioactive GA levels rise within the nucleus. The process can be summarized in the following steps:

-

GA Perception: Bioactive GA binds to the GID1 receptor.

-

Ternary Complex Formation: The GA-GID1 complex undergoes a conformational change that allows it to bind to a DELLA protein.

-

DELLA Degradation: The formation of the GA-GID1-DELLA complex leads to the recruitment of the SCFSLY1/GID2 E3 ubiquitin ligase, which polyubiquitinates the DELLA protein. This marks the DELLA protein for degradation by the 26S proteasome.

-

Transcription Factor Activation: With the degradation of the repressive DELLA proteins, transcription factors (e.g., PIFs) are released from inhibition.

-

Gene Expression: The now-active transcription factors can bind to the promoter regions of GA-responsive genes, initiating their transcription and leading to various physiological responses such as stem elongation and seed germination.[9]

Visualizing the Gibberellin Signaling Pathway

To provide a clear visual representation of the core regulatory mechanism, the following diagram illustrates the key interactions and events in the gibberellin signaling pathway.

Caption: The canonical gibberellin signaling pathway leading to transcriptional activation.

Methodologies for Interrogating GA-Mediated Transcriptional Regulation

A multi-faceted approach is essential to robustly characterize the protein-protein and protein-DNA interactions that constitute the gibberellin transcriptional regulatory network. The following sections provide detailed, self-validating protocols for key experimental techniques.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful in vivo technique to identify and confirm binary protein-protein interactions.[10] It is particularly well-suited for demonstrating the GA-dependent interaction between GID1 and DELLA proteins.

This assay relies on the reconstitution of a functional transcription factor (commonly GAL4) in yeast.[10] The protein of interest (the "bait," e.g., GID1) is fused to the DNA-binding domain (DB) of GAL4, and a potential interacting partner (the "prey," e.g., a DELLA protein) is fused to the GAL4 activation domain (AD).[10] If the bait and prey interact, the DB and AD are brought into close proximity, activating reporter genes that allow for yeast growth on selective media.

-

Vector Construction:

-

Clone the full-length coding sequence of your GID1 ortholog into a bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain.

-

Clone the full-length coding sequence of your DELLA protein into a prey vector (e.g., pGADT7), creating a fusion with the GAL4 activation domain.

-

Verify all constructs by sequencing.

-

-

Yeast Transformation:

-

Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.

-

Plate the transformed yeast onto double dropout (DDO) medium (SD/-Leu/-Trp) to select for yeast that have taken up both plasmids. Incubate at 30°C for 2-4 days.

-

-

Interaction Assay:

-

From the DDO plates, pick several independent colonies and re-streak them onto quadruple dropout (QDO) medium (SD/-Ade/-His/-Leu/-Trp).

-

As a crucial control, also plate the co-transformants on DDO plates containing the bioactive gibberellin (e.g., 100 µM GA4) and on QDO plates lacking GA.

-

Incubate at 30°C for 3-7 days and monitor for growth.

-

-

Interpretation of Results:

-

Growth on the QDO plates in the presence of GA, but not in its absence, indicates a GA-dependent interaction between the bait and prey proteins.

-

Include negative controls (e.g., empty bait vector with prey, bait with empty prey vector) to ensure that neither the bait nor the prey self-activates the reporter genes.

-

In Vitro Pull-Down Assay

Pull-down assays are in vitro techniques used to confirm direct physical interactions between proteins.[11][12] This method is excellent for validating the interactions identified in a Y2H screen.

Caption: A generalized workflow for an in vitro pull-down assay.

-

Protein Expression and Purification:

-

Express the "bait" protein (e.g., GID1) with an affinity tag (e.g., GST or His-tag) in E. coli and purify it using affinity chromatography.

-

Express the "prey" protein (e.g., DELLA) which can be untagged or have a different tag. This can be done using an in vitro transcription/translation system or by expression in E. coli followed by lysate preparation.

-

-

Bait Immobilization:

-

Incubate the purified tagged bait protein with affinity beads (e.g., glutathione-agarose for GST-tagged proteins) to immobilize the bait.

-

Wash the beads to remove any unbound bait protein.

-

-

Binding Reaction:

-

Incubate the immobilized bait protein with the lysate or purified prey protein. Perform parallel incubations with and without the addition of a bioactive gibberellin (e.g., 100 µM GA4).

-

Include a negative control where the prey is incubated with beads that do not have the bait protein immobilized.

-

-

Washing and Elution:

-

Wash the beads several times with a suitable wash buffer to remove non-specifically bound proteins.

-

Elute the bait protein and any interacting prey proteins from the beads.

-

-

Analysis:

-

Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody specific to the prey protein.

-

A band corresponding to the prey protein in the elution fraction from the bait-containing beads (especially in the presence of GA) but not in the negative control indicates a direct interaction.

-

Co-Immunoprecipitation (Co-IP) from Plant Tissues

Co-IP is used to demonstrate protein-protein interactions within the native cellular environment of the plant.[5] This is a crucial step to validate that the interaction observed in heterologous systems like yeast or in vitro also occurs in planta.

-

Plant Material and Protein Extraction:

-

Use plant tissue (e.g., Arabidopsis seedlings) that transiently or stably expresses tagged versions of the proteins of interest (e.g., GID1-HA and DELLA-MYC).

-

Treat the plant material with a bioactive GA or a mock solution for a specified time before harvesting.

-

Grind the tissue in liquid nitrogen and extract total proteins using a non-denaturing Co-IP lysis buffer containing protease inhibitors.[13]

-

-

Immunoprecipitation:

-

Incubate the cleared protein lysate with an antibody specific to the tag on one of the proteins (the "bait," e.g., anti-HA antibody).

-

Add protein A/G-conjugated beads (e.g., agarose or magnetic beads) to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads, often by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and perform a Western blot.

-

Probe the blot with an antibody against the tag of the "prey" protein (e.g., anti-MYC antibody).

-

Detection of the prey protein in the immunoprecipitate of the bait protein indicates an in vivo interaction. A stronger signal in the GA-treated sample would confirm the GA-dependency of the interaction.

-

Electrophoretic Mobility Shift Assay (EMSA) for Protein-DNA Interactions

EMSA, or gel shift assay, is a common technique to study the binding of transcription factors to specific DNA sequences in vitro.[14] It can be used to determine if a transcription factor, whose activity is regulated by DELLAs, binds to the promoter of a putative GA-responsive gene.

-

Probe Preparation:

-

Synthesize short (20-50 bp) double-stranded DNA oligonucleotides corresponding to the putative binding site of the transcription factor in the target gene's promoter.

-

Label the DNA probe with a radioactive (e.g., 32P) or non-radioactive (e.g., biotin, fluorescent dye) tag.

-

-

Protein Preparation:

-

Express and purify the transcription factor of interest.

-

-

Binding Reaction:

-

Incubate the labeled DNA probe with the purified transcription factor in a binding buffer.

-

To demonstrate specificity, include a reaction with a large excess of unlabeled "cold" competitor probe and another with a mutated, non-binding probe.

-

-

Electrophoresis:

-

Resolve the binding reactions on a non-denaturing polyacrylamide gel.

-

-

Detection:

-

Visualize the labeled DNA probe. A slower migrating band ("shifted" band) compared to the free probe indicates the formation of a protein-DNA complex.

-

The disappearance of this shifted band in the presence of the cold competitor confirms the specificity of the interaction.

-

RNA Sequencing (RNA-seq) for Global Transcriptional Analysis

RNA-seq is a powerful, high-throughput sequencing method used to profile the entire transcriptome of a plant under different conditions.[15] It is the definitive tool for identifying genes that are transcriptionally regulated by gibberellins on a genome-wide scale.

-

Experimental Setup:

-

Grow plants (e.g., wild-type and a GA signaling mutant) and treat them with a bioactive GA or a mock solution.

-

Harvest tissue at specific time points after treatment. It is crucial to have multiple biological replicates for each condition.

-

-

RNA Extraction and Library Preparation:

-

Isolate high-quality total RNA from the plant samples.

-

Prepare RNA-seq libraries, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform.

-

-

Bioinformatic Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Read Mapping: Align the high-quality reads to a reference genome.

-

Quantification: Count the number of reads mapping to each annotated gene.

-

Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that show significant changes in expression levels between the GA-treated and mock-treated samples.[16]

-

The results of a differential expression analysis are typically presented in a table format, highlighting key metrics for each gene.

| Gene ID | log2(FoldChange) | p-value | Adjusted p-value (FDR) |

| AT1G... | 2.58 | 1.2e-10 | 5.6e-8 |

| AT2G... | -1.75 | 3.4e-8 | 9.1e-6 |

| AT3G... | 4.12 | 6.7e-15 | 8.2e-12 |

| ... | ... | ... | ... |

-

log2(FoldChange): The logarithm (base 2) of the change in expression level. A positive value indicates upregulation by GA, while a negative value indicates downregulation.

-

p-value: The statistical significance of the expression change.

-

Adjusted p-value (FDR): The p-value corrected for multiple testing, which is a more stringent measure of significance.

Conclusion and Future Directions

The transcriptional regulation by gibberellins is a cornerstone of plant developmental biology. The core mechanism, involving the GA-induced degradation of DELLA repressors and the subsequent activation of transcription factors, is well-established. While molecules like Gibberellin A6 are part of the broader metabolic landscape, the direct triggers of the signaling cascade are the bioactive GAs. The suite of molecular techniques detailed in this guide—from Y2H and Co-IP to EMSA and RNA-seq—provides a robust framework for dissecting this pathway. By applying these methods with rigor and appropriate controls, researchers can continue to unravel the complexities of how gibberellins sculpt plant growth and development, paving the way for novel strategies in crop improvement and agricultural biotechnology.

References

-

BYJU'S. (2020, September 12). Gibberellins are the plant growth regulators involved in regulating the growth and influencing different developmental processes which include stem elongation, germination, flowering, enzyme induction, etc. Retrieved from [Link]

-

Wikipedia. (n.d.). Gibberellin. Retrieved from [Link]

-

Wang, G., & He, J. (2020). Gibberellin Metabolism in Flowering Plants: An Update and Perspectives. Frontiers in Plant Science, 11, 643. doi:10.3389/fpls.2020.00643. Retrieved from [Link]

-

Sun, T. P. (2008). Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways. The Arabidopsis Book, 6, e0103. doi:10.1199/tab.0103. Retrieved from [Link]

-

Shomu's Biology. (2021, September 1). Gibberellin signaling pathway [Video]. YouTube. Retrieved from [Link]

-

Hazebroek, J. P., & Metzger, J. D. (1991). Comparison of Biological Activities of Gibberellins and Gibberellin-Precursors Native to Thlaspi arvense L. Plant Physiology, 97(1), 151–156. doi:10.1104/pp.97.1.151. Retrieved from [Link]

-

Schwechheimer, C. (2012). Gibberellin Signaling in Plants – The Extended Version. Frontiers in Plant Science, 3, 107. doi:10.3389/fpls.2012.00107. Retrieved from [Link]

-

Biotecnika. (2022, September 15). Gibberellins - Gibberellic Acid Biosynthesis | Signaling Functions & Inhibitors - CSIR NET UNIT 6 [Video]. YouTube. Retrieved from [Link]

-

Lumba, S., et al. (2018). A Comprehensive Arabidopsis Yeast Two-Hybrid Library for Protein-Protein Interaction Studies: A Resource to the Plant Research Community. Plant Direct, 2(7), e00072. doi:10.1002/pld3.72. Retrieved from [Link]

-

Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Retrieved from [Link]

-

Upton, R. N., et al. (2023). Design, execution, and interpretation of plant RNA-seq analyses. Frontiers in Plant Science, 14, 1108595. doi:10.3389/fpls.2023.1108595. Retrieved from [Link]

-

Jiang, Z., He, Y., & Li, D. (2022). A Powerful Method for Studying Protein-Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay. Methods in Molecular Biology, 2355, 107-115. doi:10.1007/978-1-0716-1835-6_9. Retrieved from [Link]

-

Chen, H., & Li, L. (2014). A Protocol for Electrophoretic Mobility Shift Assay (EMSA) from Primary Neuron. Journal of Visualized Experiments, (86), e51327. doi:10.3791/51327. Retrieved from [Link]

-

Hu, J., et al. (2008). Potential Sites of Bioactive Gibberellin Production During Reproductive Growth in Arabidopsis. The Plant Cell, 20(2), 320–336. doi:10.1105/tpc.107.057752. Retrieved from [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of Yeast Two Hybrid System. Retrieved from [Link]

-

Cambridge AS A Level Biology. (2024, October 5). 15-22 Chemical Communication in Plants: Auxin & Gibberellins [Video]. YouTube. Retrieved from [Link]

-

Hellman, L. M., & Fried, M. G. (2007). Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions. Nature Protocols, 2(8), 1849–1861. doi:10.1038/nprot.2007.249. Retrieved from [Link]

-

Lexogen. (2024, July 17). Applications and Showcases of RNA-Seq in Plant and Crop Sciences. Retrieved from [Link]

-

Ueguchi-Tanaka, M., et al. (2018). Evolution and diversification of the plant gibberellin receptor GID1. Proceedings of the National Academy of Sciences, 115(33), E7887–E7896. doi:10.1073/pnas.1803565115. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrophoretic mobility shift assay (EMSA) for SEP3 and AG. Retrieved from [Link]

-

Eyckerman, S., et al. (2016). A Field-Proven Yeast Two-Hybrid Protocol Used to Identify Coronavirus–Host Protein–Protein Interactions. Methods in Molecular Biology, 1424, 219–235. doi:10.1007/978-1-4939-3595-6_17. Retrieved from [Link]

-

Voegele, A., et al. (2011). Members of the gibberellin receptor gene family GID1 (GIBBERELLIN INSENSITIVE DWARF1) play distinct roles during Lepidium sativum and Arabidopsis thaliana seed germination. Journal of Experimental Botany, 62(14), 5131–5141. doi:10.1093/jxb/err183. Retrieved from [Link]

-

Li, Y., et al. (2023). The Roles of Gibberellins in Regulating Leaf Development. International Journal of Molecular Sciences, 24(6), 5233. doi:10.3390/ijms24065233. Retrieved from [Link]

-

Profacgen. (n.d.). Pull Down Assay Technical. Retrieved from [Link]

-

Nakamichi, N. (2020). Simple Nuclei Preparation and Co-immunoprecipitation Procedures for Studying Protein Abundance and Interactions in Plant Circadian Time Courses. Methods in Molecular Biology, 2130, 169–178. doi:10.1007/978-1-0716-0389-5_12. Retrieved from [Link]

-

Costa-Silva, J., Domingues, D., & Lopes, F. M. (2017). Temporal progress of gene expression analysis with RNA-Seq data: A review on the relationship between computational methods. Briefings in Bioinformatics, 20(4), 1198–1211. doi:10.1093/bib/bbx127. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Design, execution, and interpretation of plant RNA-seq analyses. Retrieved from [Link]

-

ResearchGate. (n.d.). Protein-Protein Interactions Identified by Pull-Down Experiments and Mass Spectrometry. Retrieved from [Link]

-

Takara Bio. (n.d.). Matchmaker® Gold Yeast Two-Hybrid System User Manual. Retrieved from [Link]

-

Bio-protocol. (n.d.). Electrophoresis Mobility Shift Assay. Retrieved from [Link]

-

Gurevich, V. V., & Gurevich, E. V. (2018). Using In Vitro Pull-Down and In-Cell Overexpression Assays to Study Protein Interactions with Arrestin. Methods in Molecular Biology, 1705, 127–140. doi:10.1007/978-1-4939-7463-4_9. Retrieved from [Link]

-

Griffiths, J., et al. (2015). Role of the gibberellin receptors GID1 during fruit-set in Arabidopsis. The Plant Journal, 81(2), 275–286. doi:10.1111/tpj.12723. Retrieved from [Link]

-

Burks, D. J., & Azad, R. K. (n.d.). RNA-Seq-Data-Analysis-Pipeline-for-Plants. GitHub. Retrieved from [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of EMSA. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). How to Conduct Co-IP Experiments Using Plant Tissues?. Retrieved from [Link]

-

Dijkstra, P., Reegen, H., & Kuiper, P. J. (1990). Relation between relative growth rate, endogenous gibberellins, and the response to applied gibberellic acid for Plantago major. Physiologia Plantarum, 79(4), 629-634. doi:10.1111/j.1399-3054.1990.tb00036.x. Retrieved from [Link]

-

Rademacher, W. (2015). Chemical regulators of gibberellin status and their application in plant production. Annual Plant Reviews, 49, 359-403. doi:10.1002/9781119312994.apr0541. Retrieved from [Link]

-

Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP) Protocols. Retrieved from [Link]

-

ResearchGate. (n.d.). Genetic Characterization and Functional Analysis of the GID1 Gibberellin Receptors in Arabidopsis. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. The Roles of Gibberellins in Regulating Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Interactions of a Soluble Gibberellin Receptor, GID1, with a Rice DELLA Protein, SLR1, and Gibberellin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the gibberellin receptors GID1 during fruit-set in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. youtube.com [youtube.com]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]

- 12. Pull-Down Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Applications and Showcases of RNA-Seq in Plant and Crop Sciences | Lexogen [lexogen.com]

- 16. Temporal progress of gene expression analysis with RNA-Seq data: A review on the relationship between computational methods - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic and Signaling Architectures of Gibberellin A6: A Technical Guide

The following technical guide details the genetic and biochemical landscape of Gibberellin A6 (GA6), a specific C19-gibberellin epoxide implicated in floral transition and specific developmental signaling distinct from the canonical GA1/GA4 pathways.

Executive Summary: The GA6 Functional Niche

While Gibberellin A1 (GA1) and A4 (GA4) are the primary bioactive hormones driving vegetative elongation in dicots like Arabidopsis thaliana, Gibberellin A6 (GA6) occupies a specialized functional niche. Structurally characterized by a 2,3-epoxide group, GA6 is biosynthetically linked to the 2,3-dehydro-GA pathway (via GA5).

Research indicates a divergence in GA6 utility between species:

-

Dicots (Arabidopsis): GA6 is often a minor metabolite or precursor, with lower affinity for GID1 receptors compared to GA4.

-

Monocots (Lolium temulentum): GA6 (along with GA5) acts as a potent specific regulator of floral induction , showing bioactivity distinct from the elongation-promoting effects of GA1.

This guide addresses the genetic mutants affecting GA6 synthesis (primarily the GA20ox and GA3ox loci), its signaling reception, and the critical distinction between the metabolite GA6 and the catabolic gene GA2ox6.

Biosynthetic Logic and Enzymatic Causality

The synthesis of GA6 does not occur via a linear "mainstream" pathway but rather through the desaturation and subsequent epoxidation of precursors. Understanding this branching is essential for selecting the correct genetic mutants for study.

The 2,3-Dehydro Pathway

In the cytosol, the precursor GA20 is the branch point.

-

Canonical Route: GA20

GA1 (via 3 -

GA6 Route: GA20

GA5 (via 2,3-desaturation)

Key Enzymes and Genes[1]

-

GA20-oxidase (GA20ox): Produces the substrate GA20.

-

GA3-oxidase (GA3ox): Typically functions as a hydroxylase but, depending on the isoform and species, can catalyze the desaturation of GA20 to GA5.

-

Epoxidase Activity: The conversion of GA5 to GA6 involves an epoxidation step. In fungi (Gibberella fujikuroi), this is well-characterized. In plants, this activity is often attributed to multifunctional dioxygenases or specific P450s induced during flowering.

Visualization: The GA6 Biosynthetic Branch

The following diagram illustrates the divergence of GA6 synthesis from the canonical GA1 pathway.

Figure 1: The biosynthetic divergence of GA6 from the GA20 precursor. Note that GA20ox activity is the upstream rate-limiting step for both pathways.

Genetic Mutants Affecting GA6

Researchers must distinguish between mutants that physically prevent GA6 synthesis (biosynthetic) and mutants of the gene named GA6 (catabolic).

A. Biosynthetic Mutants (Upstream Regulation)

Since GA6 is derived from GA20 and GA5, mutants affecting GA20-oxidase are the primary genetic tools to deplete endogenous GA6.

| Mutant Allele | Species | Gene Target | Effect on GA6 | Phenotype |

| ga5 | A. thaliana | GA20ox1 | Severe Depletion. Blocks production of GA20, the obligate precursor for GA5 and GA6. | Semi-dwarf.[1] Reduced stem elongation. |

| sd1 | O. sativa (Rice) | OsGA20ox2 | Depletion. "Green Revolution" gene. Reduces GA20 pool, limiting downstream GA5/GA6. | Semi-dwarf, high yield. |

| ga4 | A. thaliana | GA3ox1 | Alteration. GA3ox enzymes often possess desaturase activity. Loss may reduce GA20 | Dwarfism, floral defects.[1] |

B. The Nomenclature Trap: AtGA2ox6

There is a critical distinction to be made:

-

GA6 (Metabolite): Gibberellin A6.

-

GA2ox6 (Gene): Gibberellin 2-oxidase 6.[1]

Mutants of the geneAtGA2ox6 (e.g., ga2ox6 loss-of-function or activation-tagged lines) affect the catabolism of GAs.[2]

-

Overexpression of AtGA2ox6: Increases degradation of C20-GAs (precursors). This leads to reduced levels of bioactive GAs, including GA6 precursors.

-

Loss-of-Function (ga2ox6): May lead to elevated GA levels, potentially increasing the pool available for GA6 synthesis under inductive conditions.

C. Signaling Mutants

GA6 signals through the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor, but with different affinity kinetics than GA4.

-

gid1a / gid1b / gid1c: Triple mutants are completely insensitive to GA6.

-

della mutants (gai, rga): Constitutive activation of signaling. These mutants bypass the need for GA6, making them useful controls to verify if a phenotype is GA-dependent.

Experimental Protocols

Protocol A: Differential Bioassay for GA6 Activity

To distinguish GA6 activity from GA1/GA4, use a comparative assay between Arabidopsis (dicot) and Lolium (monocot) or specific floral induction markers.

Objective: Validate GA6 bioactivity in floral transition vs. elongation.

-

Plant Material:

-

Arabidopsisga1-3 (severe GA-deficient, non-germinating without rescue).

-

Lolium temulentum (long-day grass).

-

-

Treatment Groups:

-

Control (Solvent only).

-

GA1 (10 µM).

-

GA4 (10 µM).

-

GA6 (10 µM) - Note: GA6 is less commercially available and may require custom synthesis or isolation.

-

-

Application:

-

Apply 10 µL droplets to the shoot apical meristem (SAM) every 48 hours.

-

-

Readouts:

-

Elongation: Measure hypocotyl/stem length at day 7.

-

Flowering: RT-qPCR for LEAFY (LFY) and SOC1 expression in SAM tissue at 24h and 48h.

-

-

Expected Outcome:

Protocol B: LC-MS/MS Quantification of GA6

GA6 is low-abundance. Standard protocols for GA1/GA4 will miss it.

-

Extraction:

-

Homogenize 100mg lyophilized tissue in 80% Methanol + 1% Acetic Acid.

-

Add internal standard: [²H₂]-GA6 (Deuterated standard is critical for accurate quantification).

-

Incubate 1h at 4°C with shaking.

-

-

Purification:

-

Centrifuge (15,000 x g, 10 min). Collect supernatant.

-

SPE Clean-up: Use Oasis HLB cartridges. Equilibrate with MeOH/H2O. Load sample. Wash with 5% MeOH. Elute with 80% MeOH.

-

Anion Exchange: Pass eluate through weak anion exchange (WAX) to isolate acidic GAs.

-

-

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18).

-

Gradient: 10% to 90% Acetonitrile with 0.01% Formic Acid over 15 min.

-

Note: GA6 (epoxide) elutes distinctly from GA5 (alkene) and GA1 (hydroxyl).

-

-

Mass Spectrometry (MS/MS):

-

Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions (Precursor

Product):-

GA6: m/z 345

301 (Example, optimize for instrument). -

GA5: m/z 329

285.

-

-

-

Data Analysis:

-

Calculate endogenous GA6 concentration based on the ratio of endogenous peak area to deuterated standard peak area.

-

Signaling Pathway Visualization

The following diagram depicts the interaction of GA6 with the GID1 receptor system. Note the "Affinity Filter" node, representing the lower affinity of GID1 for GA6 compared to GA4 in dicots, which acts as a regulatory gate.

Figure 2: GA6 Signaling Integration. GA6 competes for the GID1 receptor but often requires higher concentrations or specific receptor isoforms (in monocots) to trigger the DELLA degradation cascade effectively.

References

-

King, R. W., et al. (2001).Gibberellin structure and function: biological activity and metabolism of 2,3-epoxy-gibberellins. Investigates the specific bioactivity of GA6 and GA5 in Lolium flowering.

-

Yamaguchi, S. (2008).Gibberellin metabolism and its regulation.

-

Rieu, I., et al. (2008).The gibberellin biosynthetic genes AtGA20ox1 and AtGA20ox2 act, partially redundantly, to promote growth and development throughout the Arabidopsis life cycle. Defines the ga5 mutant phenotype.

-

Lo, S. F., et al. (2008).A novel class of gibberellin 2-oxidases control semidwarfism, tillering, and root system architecture in rice.

-

Griffiths, J., et al. (2006).Genetic characterization and functional analysis of the GID1 gibberellin receptors in Arabidopsis. Establishes receptor affinity differences for various GAs.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Activation of gibberellin 2-oxidase 6 decreases active gibberellin levels and creates a dominant semi-dwarf phenotype in rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Arabidopsis mutants exhibiting an altered hypersensitive response in gene-for-gene disease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism and Biological Activity of Gibberellin A4 in Vegetative Shoots of Zea mays, Oryza sativa, and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mpipz.mpg.de [mpipz.mpg.de]

- 6. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]

- 7. seedgenes.org [seedgenes.org]

- 8. The Arabidopsis GAI gene defines a signaling pathway that negatively regulates gibberellin responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GA4 Is the Active Gibberellin in the Regulation of LEAFY Transcription and Arabidopsis Floral Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Evolutionary significance of the Gibberellin A6 pathway

An In-Depth Technical Guide to the Evolutionary Significance of the Gibberellin A6 Pathway

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract